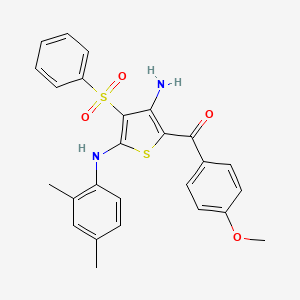

3-(BENZENESULFONYL)-N2-(2,4-DIMETHYLPHENYL)-5-(4-METHOXYBENZOYL)THIOPHENE-2,4-DIAMINE

Description

The compound 3-(benzenesulfonyl)-N²-(2,4-dimethylphenyl)-5-(4-methoxybenzoyl)thiophene-2,4-diamine is a thiophene-based derivative featuring multiple aromatic substituents. Its structure includes:

- A thiophene core with diamino groups at positions 2 and 4.

- A benzenesulfonyl group at position 3, contributing to electron-withdrawing effects.

- A 4-methoxybenzoyl group at position 5, introducing a carbonyl and methoxy moiety.

- An N²-(2,4-dimethylphenyl) substituent, providing steric bulk and lipophilicity.

Properties

IUPAC Name |

[3-amino-4-(benzenesulfonyl)-5-(2,4-dimethylanilino)thiophen-2-yl]-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4S2/c1-16-9-14-21(17(2)15-16)28-26-25(34(30,31)20-7-5-4-6-8-20)22(27)24(33-26)23(29)18-10-12-19(32-3)13-11-18/h4-15,28H,27H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHMIHMFHNFDOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)OC)N)S(=O)(=O)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Benzenesulfonyl)-N2-(2,4-dimethylphenyl)-5-(4-methoxybenzoyl)thiophene-2,4-diamine is a thiophene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by detailed research findings and case studies.

1. Anti-inflammatory Activity

Thiophene derivatives, including the compound of interest, have been shown to possess significant anti-inflammatory properties. Research indicates that these compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response.

- Mechanism of Action : The compound inhibits mast cell degranulation and reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a related thiophene derivative demonstrated a 57% inhibition of the enzyme 5-LOX at a concentration of 100 µg/mL .

- Case Study : In vivo studies revealed that thiophene derivatives could reduce paw edema in mice models, comparable to standard anti-inflammatory drugs like diclofenac .

2. Antimicrobial Activity

Thiophene derivatives have also shown promising antimicrobial activity against various pathogens.

- Research Findings : Studies indicated that certain thiophene-based compounds exhibited minimum inhibitory concentration (MIC) values ranging from 2 to 5 µg/mL against bacteria such as Escherichia coli and Staphylococcus aureus and fungi like Candida albicans .

- Mechanism : The antimicrobial action is often attributed to the disruption of bacterial cell membranes or inhibition of key metabolic pathways.

3. Anticancer Activity

The anticancer potential of thiophene derivatives is another area of significant interest.

- Cytotoxicity Studies : Compounds based on thiophene structures have demonstrated cytotoxic effects in various cancer cell lines. For example, certain complexes exhibited IC50 values indicating potent cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines .

- Mechanism : The anticancer effects are believed to arise from the ability of these compounds to induce apoptosis and inhibit tumor growth through multiple pathways, including cell cycle arrest and modulation of apoptotic proteins .

Table 1: Biological Activities of Thiophene Derivatives

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of this compound is its ability to inhibit specific enzymes. Research indicates that it effectively inhibits carbonic anhydrase isoforms, particularly hCA IX and XII, which are associated with tumor progression. The inhibition occurs in the subnanomolar range, making it a potent candidate for further development as an anticancer agent .

Cell Signaling Modulation

The compound has been shown to influence various cellular signaling pathways, including the MAPK/ERK pathway. This modulation can affect cell proliferation and differentiation, indicating potential applications in cancer therapy where controlling cell growth is critical .

Antimicrobial Effects

Thiophene derivatives have been reported to exhibit antimicrobial properties. Studies suggest that this compound can inhibit the growth of various bacterial strains, potentially offering a new avenue for antibiotic development. The mechanism involves disrupting bacterial cell wall synthesis and function .

Anticancer Properties

In vitro studies have demonstrated that this compound can induce cytotoxic effects in several cancer cell lines. The ability to modulate gene expression related to apoptosis and cell cycle regulation positions it as a promising candidate for anticancer drug development .

Anti-Inflammatory Potential

Thiophene compounds are recognized for their anti-inflammatory properties. This specific compound may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play crucial roles in inflammatory processes. By reducing the production of pro-inflammatory cytokines like TNF-α and IL-6 while enhancing anti-inflammatory cytokines such as IL-10, it could serve as a therapeutic agent for inflammatory diseases .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Thiophene Ring : Achieved through cyclization reactions involving sulfur-containing precursors.

- Introduction of Functional Groups : Amination and sulfonylation reactions are used to introduce amino and sulfonyl groups onto the thiophene ring.

- Coupling Reactions : Methods such as Suzuki or Stille coupling are employed to attach phenyl and dimethylphenyl groups.

Industrial Production Considerations

For large-scale production, optimizing reaction conditions is critical. This includes using catalysts and controlled conditions to maximize yield and purity, followed by purification techniques like recrystallization or chromatography.

Case Studies

Several studies have explored the applications of thiophene derivatives similar to this compound:

- A study highlighted its effectiveness in inhibiting COX enzymes, demonstrating a reduction in inflammation in animal models comparable to standard anti-inflammatory drugs like diclofenac .

- Another research project focused on its cytotoxic effects on breast cancer cell lines, revealing mechanisms involving apoptosis pathways that could be harnessed for therapeutic purposes .

Comparison with Similar Compounds

Research Implications

- Bioactivity Potential: The target compound’s methoxy and methyl groups may improve membrane permeability compared to fluorine- or chlorine-containing analogs .

- Material Science : Thiophene’s aromaticity could favor applications in conductive polymers, whereas triazoles and thiazoles are more suited for coordination chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.